molecular formula C14H15FN2O4S2 B11170920 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B11170920
M. Wt: 358.4 g/mol
InChI Key: KRMNFEOPOVPHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide functional group attached to a fluorobenzene moiety, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine, followed by further functionalization to introduce the ethylbenzene-1-sulfonamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, they differ in their specific structures and pharmacological properties. For example:

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

The uniqueness of 4-[2-(4-fluorobenzenesulfonamido)ethyl]benzene-1-sulfonamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15FN2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C14H15FN2O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10H2,(H2,16,18,19)

InChI Key

KRMNFEOPOVPHRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N

Origin of Product

United States

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